molecular formula C14H15N3O3 B2583913 2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid CAS No. 1048005-58-8

2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid

Cat. No.: B2583913
CAS No.: 1048005-58-8
M. Wt: 273.292
InChI Key: XHVQEJXPTWZQJF-UHFFFAOYSA-N
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Description

2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid is a complex organic compound that features both allylamino and cyanophenylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method involves the reaction of allylamine with 2-cyanophenyl isocyanate to form the intermediate product, which is then subjected to further reactions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives such as oxo compounds, amines, and substituted allylamino derivatives.

Scientific Research Applications

2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites on enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid: shares similarities with other compounds such as 2-cyanoacetamides and pyridinium salts.

    2-Cyanoacetamides: These compounds also contain a cyano group and are used in the synthesis of heterocyclic compounds.

    Pyridinium Salts: These salts are structurally diverse and have applications in pharmaceuticals and materials science.

Uniqueness

The uniqueness of this compound lies in its combination of allylamino and cyanophenylamino groups, which provide distinct reactivity and binding properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-(2-cyanoanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-7-16-12(14(19)20)8-13(18)17-11-6-4-3-5-10(11)9-15/h2-6,12,16H,1,7-8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVQEJXPTWZQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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